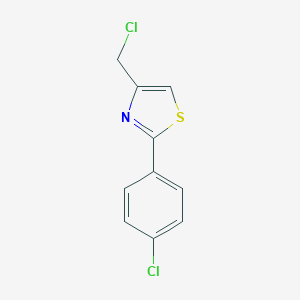

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

Overview

Description

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a 4-chlorophenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of phosphorus oxychloride (POCl3) to yield the desired thiazole compound.

Reaction Steps:

Formation of Thiosemicarbazone:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

Nucleophilic Substitution: Formation of azides, thiols, or amines.

Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole, in anticancer research. For instance, derivatives based on this scaffold have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action often involves inducing apoptosis through the modulation of apoptosis-related proteins like Bax and Bcl-2, leading to cell cycle arrest at critical phases (S and G2/M) .

Case Study:

A study evaluated the cytotoxic effects of several thiazole derivatives against MCF-7 and HepG2 cells. Compounds derived from the thiazole structure exhibited IC50 values ranging from 2.32 µg/mL to 51.56 µg/mL, indicating varying degrees of potency based on structural modifications .

2. Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that certain derivatives exhibit activity against both gram-positive and gram-negative bacteria. However, the efficacy was generally lower than standard antibiotics such as ketoconazole and chloramphenicol .

Case Study:

In a comparative study, thiazole derivatives were tested against E. faecalis and other pathogens with minimum inhibitory concentrations (MICs) reported between 100-400 µg/mL, demonstrating some potential for further development as antimicrobial agents .

Synthetic Applications

1. Building Blocks in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic compounds. Its chloromethyl group allows for further substitution reactions, making it a versatile building block in organic synthesis.

2. Development of Novel Therapeutics

The compound's structural features make it a candidate for developing new pharmaceuticals targeting various diseases beyond cancer and infections. Its ability to undergo nucleophilic substitution reactions opens pathways for creating diverse derivatives with tailored biological activities .

Material Science Applications

While primarily noted for its biological applications, thiazole compounds like this compound are also explored in material science for their electronic properties and potential use in organic semiconductors or sensors.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of specific pathways. The thiazole ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 4-(Chloromethyl)-2-phenyl-1,3-thiazole

- 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole

- 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole

Comparison

- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methyl, fluorine) can significantly alter the compound’s reactivity and biological activity.

- Reactivity: Compounds with electron-donating groups (e.g., methyl) may be more reactive in electrophilic substitution reactions, while those with electron-withdrawing groups (e.g., fluorine) may be less reactive.

- Biological Activity: The specific substituents can influence the compound’s ability to interact with biological targets, affecting its potency and selectivity.

Biological Activity

The compound 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole is part of a larger class of thiazole derivatives that have been extensively studied for their biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and antiviral properties, supported by various studies and case analyses.

Chemical Structure and Synthesis

The thiazole ring system is characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. The specific compound under consideration features a chloromethyl group and a para-chlorophenyl substituent, which are crucial for its biological activity. The synthesis typically involves the reaction of appropriate aryl halides with thioketones or thioamides under controlled conditions to yield the desired thiazole derivatives.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- IC50 Values : One study reported an IC50 of 5.73 µM against MCF-7 (breast cancer) cells and 12.15 µM against MDA-MB-231 (triple-negative breast cancer) cells for a closely related thiazole derivative .

- Mechanism of Action : The compound has been shown to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.093 µM , indicating its potential role in disrupting angiogenesis in tumors .

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been widely investigated. The following highlights key findings related to the compound's antibacterial and antifungal properties:

- Antibacterial Efficacy : A range of thiazole derivatives demonstrated varying degrees of antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.23 mg/mL to 0.70 mg/mL against various strains, including Bacillus cereus and Escherichia coli .

- Antifungal Activity : Certain derivatives exhibited potent antifungal activity against pathogens such as Trichophyton viride, with MIC values as low as 0.11 mg/mL , outperforming traditional antifungal agents like ketoconazole .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 4 | 0.23 | E. cloacae |

| 3 | 0.47 | S. Typhimurium |

| 9 | 0.11 | T. viride |

Antiviral Activity

Thiazole derivatives have also shown promise in antiviral applications:

- Activity Against Viruses : In bioassays targeting yellow fever virus replication, certain thiazole compounds exhibited over 50% inhibition at concentrations of 50 µM , suggesting potential as antiviral agents .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical and laboratory settings:

- Breast Cancer Models : In vitro studies using MCF-7 and MDA-MB-231 cells demonstrated that specific thiazole analogues could induce apoptosis and cell cycle arrest, providing insights into their potential therapeutic applications in oncology .

- Antimicrobial Screening : A comprehensive screening of various thiazole compounds against clinical isolates revealed significant antibacterial activity, particularly against resistant strains, showcasing their relevance in combating drug-resistant infections .

Properties

IUPAC Name |

4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJQTBKTWJQBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346189 | |

| Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17969-22-1 | |

| Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.